1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperazine ring substituted with a 4-chloro-2,6-dimethylphenoxy group and is combined with oxalic acid. The presence of the chloro and dimethyl groups on the phenoxy ring imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine typically involves the following steps:
Preparation of 4-Chloro-2,6-dimethylphenol: This intermediate can be synthesized through the chlorination of 2,6-dimethylphenol.
Formation of 3-(4-Chloro-2,6-dimethylphenoxy)propyl bromide: The phenol is reacted with 1,3-dibromopropane in the presence of a base to form the bromide intermediate.
Substitution Reaction: The bromide intermediate is then reacted with piperazine to form 1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine.
Formation of the Oxalate Salt: Finally, the piperazine derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various nucleophiles into the phenoxy ring.
Scientific Research Applications
1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The chloro and dimethyl groups on the phenoxy ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can also interact with various biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Chlorophenoxy)propyl]piperazine: Lacks the dimethyl groups, resulting in different chemical and biological properties.
1-[3-(4-Methylphenoxy)propyl]piperazine: Lacks the chloro group, affecting its reactivity and activity.
1-[3-(4-Bromophenoxy)propyl]piperazine:
Uniqueness
1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of both chloro and dimethyl groups on the phenoxy ring, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.C2H2O4/c1-12-10-14(16)11-13(2)15(12)19-9-3-6-18-7-4-17-5-8-18;3-1(4)2(5)6/h10-11,17H,3-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLWTJXBGPWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCNCC2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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